molecular formula C14H16N4.ClH<br>C14H17ClN4 B14726519 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 6416-59-7

1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride

Cat. No.: B14726519
CAS No.: 6416-59-7
M. Wt: 276.76 g/mol
InChI Key: CNBDSLCBPQDKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzene ring substituted with two amino groups, a methyl group, and an azo linkage to a methylphenyl group. The monohydrochloride form indicates the presence of one hydrochloride molecule associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride typically involves the following steps:

    Diazotization: The starting material, 2-methylphenylamine, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,3-Benzenediamine, 4-methyl- to form the azo compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a staining agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the azo linkage.

    1,3-Benzenediamine, 2-methyl-: Similar structure with a different methyl group position.

    1,2-Benzenediamine, 4-methyl-: Similar structure with different amino group positions.

Uniqueness

1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is unique due to the presence of the azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its diverse applications in various fields.

Properties

CAS No.

6416-59-7

Molecular Formula

C14H16N4.ClH
C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;/h3-8H,15-16H2,1-2H3;1H

InChI Key

CNBDSLCBPQDKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.